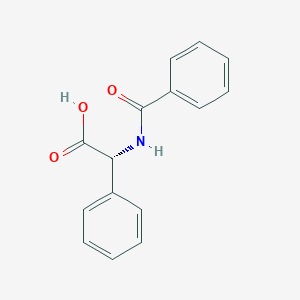

(R)-2-Benzamido-2-phenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-benzamido-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDLFRQZDTZESK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426221 | |

| Record name | (R)-2-Benzamido-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10419-67-7 | |

| Record name | (R)-2-Benzamido-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzoyl-D-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Investigations and Chiral Resolution of R 2 Benzamido 2 Phenylacetic Acid

Principles of Chirality and Absolute Configuration Determination

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. In 2-Benzamido-2-phenylacetic acid, the carbon atom bonded to the phenyl group, the benzamido group, the carboxylic acid group, and a hydrogen atom is the chiral center. The spatial arrangement of these four different substituents around this carbon atom determines the absolute configuration, designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules. The (R)-enantiomer, specifically, has a defined three-dimensional structure that dictates its unique chemical and physical properties, particularly its interaction with plane-polarized light and other chiral molecules. chem960.com

The determination of the absolute configuration of a chiral molecule is a critical aspect of stereochemistry. While techniques like X-ray crystallography can provide definitive structural information, spectroscopic methods are often employed to correlate the configuration of a sample to a known standard. The absolute configuration of (R)-2-Benzamido-2-phenylacetic acid has been established, allowing for its use as a reference in various stereochemical studies.

Chromatographic Resolution Techniques for Enantiopure Compounds

The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is crucial for obtaining enantiopure compounds. Chromatographic techniques are among the most powerful and widely used methods for achieving this separation.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a cornerstone technique for the analytical and preparative separation of enantiomers. CSPs are composed of a chiral selector immobilized on a solid support. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. These differences in interaction energy lead to different retention times for the (R) and (S) enantiomers, allowing for their separation.

For carboxylic acids like 2-Benzamido-2-phenylacetic acid, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. For instance, cellulose tris(3,5-dichlorophenylcarbamate) has demonstrated excellent enantioselectivity for structurally related compounds. nih.govresearchgate.net The choice of mobile phase, including its composition and the presence of additives, can significantly influence the separation efficiency by affecting the interactions between the analyte and the CSP. nih.govnih.gov

Table 1: Representative HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) |

| Mobile Phase | Hexane/Ethanol mixtures |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

Note: This table represents typical starting conditions. Optimization of the mobile phase composition and other parameters is often necessary for baseline separation of specific analytes.

An alternative to direct enantiomeric separation on a CSP is the derivatization of the enantiomeric mixture with a chiral reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated using standard, non-chiral chromatography, such as normal phase HPLC on a silica (B1680970) gel column. researchgate.net

For this compound, the carboxylic acid functional group can be reacted with a chiral amine to form diastereomeric amides. The resulting diastereomers will have different retention times on a normal phase column due to their distinct polarities and interactions with the stationary phase. After separation, the individual diastereomers can be hydrolyzed to yield the enantiopure (R)- and (S)-2-Benzamido-2-phenylacetic acids. This method, while involving additional reaction steps, can be a practical approach for preparative scale separations. researchgate.net

Spectroscopic Methods for Enantiomeric Purity Determination

Once enantiomers are separated, it is essential to determine the enantiomeric purity, often expressed as enantiomeric excess (ee). Spectroscopic methods are invaluable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric purity. In the presence of a chiral solvating agent (CSA), the enantiomers of a chiral analyte can form transient diastereomeric complexes that exhibit different NMR chemical shifts. researchgate.netnih.gov This chemical shift non-equivalence allows for the integration of the distinct signals for each enantiomer, providing a direct measure of their relative concentrations and thus the enantiomeric excess. unipi.itrsc.org

Cinchona alkaloid dimers have emerged as effective CSAs for the enantiodiscrimination of various chiral compounds, including carboxylic acids. acs.orgnih.govnih.gov The interaction between the Cinchona alkaloid dimer and the enantiomers of 2-Benzamido-2-phenylacetic acid can lead to well-resolved proton NMR signals, enabling accurate determination of the enantiomeric composition. acs.org The mechanism of discrimination often involves a combination of hydrogen bonding, π-π stacking, and steric interactions between the CSA and the analyte enantiomers. acs.org

Table 2: Example of NMR Data for Enantiomeric Purity Determination

| Enantiomer | Proton Signal | Chemical Shift (ppm) in presence of CSA |

| (R)-enantiomer | α-H | δ_R |

| (S)-enantiomer | α-H | δ_S |

| Δδ | |δ_R - δ_S| |

Note: The actual chemical shifts and their difference (Δδ) are dependent on the specific CSA, solvent, and concentration used.

Optical rotation is a physical property of chiral substances that rotate the plane of polarized light. The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, path length, temperature, and wavelength). The specific rotation, [α], is a standardized measure of this property.

A pure enantiomer will have a specific rotation of a certain magnitude and sign (e.g., (+) for dextrorotatory or (-) for levorotatory). A racemic mixture, containing equal amounts of both enantiomers, is optically inactive ([α] = 0). For a non-racemic mixture, the observed optical rotation is directly proportional to the enantiomeric excess (ee). libretexts.orgchemistrysteps.comyoutube.com The relationship is given by the formula:

% ee = ([α]observed / [α]max) x 100

where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer. youtube.comkhanacademy.org By measuring the optical rotation of a sample of this compound and comparing it to the known specific rotation of the pure (R)-enantiomer, one can calculate the enantiomeric excess of the sample. libretexts.org

Asymmetric Induction and Stereocontrol in Reactions Involving this compound and its Precursors

The stereochemical outcome of reactions involving this compound and its precursors is a critical aspect of its application in asymmetric synthesis. The ability to control the three-dimensional arrangement of atoms is paramount, and this is largely governed by the principles of asymmetric induction and stereocontrol. These principles are realized through various strategies, including the use of chiral catalysts and the exploitation of inherent molecular properties like atropisomerism.

Chiral Catalysis in Asymmetric Transformations

Chiral catalysis is a powerful tool for achieving high levels of enantioselectivity in the synthesis of chiral molecules like this compound. This approach introduces a chiral catalyst to the reaction environment, which, by interacting with the substrate, directs the formation of one enantiomer over the other. While specific examples focusing exclusively on the synthesis of this compound via chiral catalysis are not extensively documented in readily available literature, the principles can be understood from transformations of analogous compounds and precursors.

One relevant strategy is the enzyme-catalyzed dynamic kinetic resolution . This method has been successfully applied to the asymmetric synthesis of related chiral esters and prodrugs. nih.govnih.gov In a typical dynamic kinetic resolution process, a racemic mixture of a starting material is subjected to enzymatic acylation. The enzyme selectively acylates one enantiomer, leaving the other unreacted. Concurrently, a racemization catalyst converts the unreacted enantiomer into the reactive one, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product. For instance, this has been demonstrated in the synthesis of phthalidyl esters and 2,3-dihydrobenzofuran (B1216630) esters with high yields and enantiomeric excesses. nih.govnih.gov

Another significant advancement in the synthesis of structurally related chiral amides is the use of transition metal catalysis . Palladium-catalyzed asymmetric carbonylation of aryl iodides with amides has emerged as a method for the atroposelective synthesis of axially chiral amides. rsc.org This process allows for the creation of enantioenriched cyclic and acyclic amides with good yields and high enantioselectivities. rsc.org

Furthermore, organocatalysis presents a metal-free alternative for asymmetric synthesis. An amine-catalyzed arene-forming aldol (B89426) condensation has been developed for the enantioselective synthesis of atropisomeric aromatic amides. nih.gov This method is noted for its efficiency, proceeding at ambient temperatures and affording products with excellent stereoselectivity. nih.gov The development of novel chiral 4-pyrrolidinopyridine (B150190) (PPY) derivatives and their N-oxides as orthogonal acyl-transfer catalysts has expanded the scope of accessible chiral architectures, enabling access to both C–N and N–N atropisomers. acs.org

Computational and Experimental Studies of Orientational Chirality and Atropisomerism in Analogues

Recent research has unveiled a fascinating form of stereoisomerism known as orientational chirality , which is particularly relevant to analogues of this compound. nih.gov This phenomenon arises from restricted rotation around single bonds, leading to stable rotational isomers, or atropisomers. Unlike traditional point chirality centered at an atom, orientational chirality is characterized by a chiral axis. nih.gov

In analogues of this compound, specifically in N-acyl dibenzo[b,d]azepin-7(6H)-ones, detailed stereochemical investigations have been conducted. nih.govacs.org These molecules possess multiple chiral axes, including the biphenyl (B1667301) axis and the Ar–N(C=O) axis, leading to complex stereoisomerism. nih.govacs.org

Computational studies , primarily using Density Functional Theory (DFT), have been instrumental in understanding the conformational preferences and the energy barriers to rotation in these systems. nih.govacs.org These calculations help in predicting the relative stability of different conformers and the feasibility of isolating individual atropisomers. For example, in N-acyl 5H-dibenzo[b,d]azepin-7(6H)-ones, it was found that these compounds exist as a stable pair of enantiomers and that the E/Z isomerism of the amide bond is not concerted with the rotation around the endocyclic axes. nih.gov

Experimental studies , particularly using 1H NMR spectroscopy, have corroborated the computational findings. nih.govacs.org By analyzing the chemical shifts and through-space interactions (e.g., via Nuclear Overhauser Effect experiments), the preferred conformations and the equilibrium between different diastereomers in solution can be determined. For instance, in certain N-acyl dibenzo[b,d]azepin-7(6H)-ones, the ratio of E- to Z-amide diastereomers was quantified, providing valuable insight into the steric and electronic factors governing this equilibrium. nih.gov

Conformational Properties of N-Acyl Dibenzo[b,d]azepin-7(6H)-one Analogues

| Compound | R¹ Group | Diastereomeric Ratio (E:Z) in CDCl₃ | Key ¹H NMR Chemical Shift (δ ppm) of Major Diastereomer (H-6) |

|---|---|---|---|

| IAg | H | 100:7 | ~5.6 |

| IAh | H | 100:30 | ~5.4 |

This table presents experimental data on the diastereomeric ratios and key proton NMR chemical shifts for N-acyl dibenzo[b,d]azepin-7(6H)-one analogues, which provide insight into the conformational preferences and atropisomerism in systems related to this compound. Data sourced from nih.gov.

The discovery of orientational chirality, stabilized by through-space interactions between a chiral center and a remote blocking group, represents a significant conceptual advance. nih.gov It has been demonstrated that a chiral amide auxiliary can effectively control the rotation of orientatiomers, leading to excellent stereoselectivity. nih.gov This principle of using remote steric hindrance to control stereochemistry is a powerful strategy in the design of asymmetric syntheses.

Chemical Reactivity and Derivatization Strategies for R 2 Benzamido 2 Phenylacetic Acid

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group is the primary site of reactivity in (R)-2-Benzamido-2-phenylacetic acid, readily participating in various transformations to yield activated intermediates and derivatives essential for constructing more elaborate molecules.

Conversion to Reactive Acyl Derivatives (e.g., Acid Chlorides)

To enhance its reactivity toward nucleophiles, this compound can be converted into more reactive acyl derivatives, most notably acid chlorides. This transformation is typically accomplished by treating the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. For instance, the reaction of a related compound, phenylacetic acid, with phosphorus trichloride (B1173362) or oxalyl chloride effectively produces the corresponding phenylacetyl chloride. prepchem.com This resulting acyl chloride is a highly electrophilic intermediate, primed for subsequent reactions such as esterification and amidation. prepchem.comnih.gov

Esterification and Amidation Reactions

The carboxylic acid moiety is readily transformed into esters and amides, which are fundamental linkages in many functional molecules.

Esterification: This reaction involves the condensation of the carboxylic acid with an alcohol, typically under acidic conditions. This process allows for the introduction of a wide variety of alkoxy groups, thereby modifying the steric and electronic properties of the parent molecule.

Amidation: The formation of an amide bond from this compound and an amine is a critical transformation. Direct amidation can be challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. To overcome this, two main strategies are employed: activation of the carboxylic acid or the use of catalysts.

Activation: The carboxylic acid is converted to a more reactive species, such as an acid chloride, which then readily reacts with an amine. nih.gov

Coupling Agents: Stoichiometric amounts of coupling reagents like carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts are used to facilitate the reaction.

Catalysis: Modern, more atom-economical methods involve direct catalytic amidation. For example, nickel(II) chloride has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with amines, proceeding in moderate to excellent yields. nih.gov

Below is a table summarizing common reagents used for these transformations.

| Transformation | Reagent Class | Specific Examples | Purpose |

| Acid Chloride Formation | Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂), Phosphorus trichloride (PCl₃) | Activates the carboxylic acid for subsequent nucleophilic acyl substitution. |

| Amidation | Coupling Agents | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Facilitates amide bond formation by creating a highly reactive intermediate. |

| Amidation | Catalysts | Nickel(II) chloride (NiCl₂) | Promotes direct condensation of the carboxylic acid and amine, with water as the only byproduct. nih.gov |

Reactivity and Interactions of the Benzamido Moiety

The benzamido group is not merely a passive structural element; it actively influences the molecule's three-dimensional shape and chemical behavior through non-covalent interactions.

Influence of Hydrogen Bonding Interactions on Molecular Conformation and Reactivity

The benzamido moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). chem960.comchem960.com These sites can engage in both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: Can lead to a folded, more rigid conformation, which can influence the stereochemical outcome of reactions at the chiral center.

Intermolecular Hydrogen Bonding: Promotes the formation of dimers or larger self-assembled structures in the solid state and in solution. This can affect the molecule's solubility and crystal packing.

Diversification Strategies for Advanced Chemical Scaffolds

The structural and reactive versatility of this compound makes it a highly valuable starting material for creating diverse and functionally complex chemical scaffolds.

Design and Synthesis of Functional Building Blocks (e.g., Protein Degrader Building Blocks)

A significant application of this compound is in the synthesis of building blocks for targeted protein degradation, particularly for creating Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by recruiting an E3 ubiquitin ligase.

Derivatives of this acid are known to function as ligands for the Cereblon (CRBN) E3 ligase. By modifying the core structure of this compound, chemists can synthesize a library of functionalized building blocks. These building blocks are then incorporated into PROTACs, often as the E3 ligase-binding element or as part of the linker that connects the ligase binder to the target protein binder. The ability to systematically derivatize the carboxylic acid, the phenyl ring, or the benzoyl group allows for the fine-tuning of a PROTAC's binding affinity, selectivity, and pharmacokinetic properties.

| Precursor Compound | Reagent | Product Type | Application |

| D-2-Phenylglycine | Benzoyl chloride | This compound | Core chiral scaffold. chemsrc.com |

| This compound | Thionyl chloride | (R)-2-Benzamido-2-phenylacetyl chloride | Reactive intermediate for linker attachment. |

| This compound | Various amines/alcohols with coupling agents | Amide/Ester derivatives | Functionalized building blocks for PROTAC synthesis. |

Biological and Medicinal Chemistry Applications of R 2 Benzamido 2 Phenylacetic Acid and Its Derivatives

Role in Fundamental Biochemical Pathway Research

A thorough investigation into the scientific literature provided no specific studies detailing the use of (R)-2-Benzamido-2-phenylacetic acid for investigating fundamental biochemical pathways.

Investigations into Amino Acid Metabolism and Intermediates

No peer-reviewed articles or database entries were identified that describe the use of this compound or its direct derivatives as probes or intermediates in the study of amino acid metabolism. While the compound is structurally related to the amino acid phenylalanine, there is no published evidence of its involvement or utility in studying the metabolic pathways of phenylalanine or other amino acids.

Enzyme Mechanism Studies and Inhibition Kinetics

Specific data on the interaction of this compound with enzymes, including inhibition constants and detailed kinetic analyses, is not available in the public domain.

While the structure of this compound contains hydrogen bond donors (the amide N-H and carboxylic acid O-H) and acceptors (the amide C=O and carboxylic acid C=O and O-H), no specific studies were found that analyze the hydrogen-bonding contributions of this molecule to its interaction with any particular enzyme.

Exploration in Drug Discovery and Development Initiatives

The exploration of this compound and its derivatives in drug discovery, as per the specified areas, appears to be largely undocumented in accessible scientific literature.

Development of Peptidomimetics as Bioactive Agents

There is a lack of published research detailing the use of this compound as a scaffold or component in the development of peptidomimetics. While N-acyl-phenylglycine units can be incorporated into peptide-like structures, specific examples and their resulting biological activities focusing on the this compound core are not described.

Evaluation as Potential Anti-inflammatory Agents (e.g., Cyclooxygenase-2 (COX-2) Inhibition)

No studies were found that have evaluated this compound or its simple derivatives for anti-inflammatory activity, specifically as inhibitors of cyclooxygenase-2 (COX-2). While the broader class of N-arylanthranilic acids (fenamates) are known COX inhibitors, this specific N-benzoyl-phenylglycine structure has not been reported in the context of COX-2 inhibition research.

Utility in Modulating Metabolic Pathways (e.g., Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Activation)

The modulation of metabolic pathways is a key strategy in the treatment of various diseases, including type 2 diabetes, obesity, and metabolic syndrome. Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism. While there is no direct evidence in the reviewed literature of this compound or its derivatives acting as PPARγ modulators, the broader class of benzamide-containing molecules has been shown to interact with this receptor.

For example, 2-chloro-5-nitro-N-phenylbenzamide (GW9662) is a well-known PPARγ antagonist. scielo.org.mx Its ability to bind to and inhibit the activity of PPARγ has made it a valuable tool in studying the physiological roles of this receptor. This demonstrates that a benzamide (B126) scaffold can be accommodated within the ligand-binding pocket of PPARγ.

Conversely, other environmental compounds containing related structural motifs have been identified as PPARγ activators. Studies have shown that bisphenol A (BPA) and its analog, bisphenol S (BPS), can activate PPARγ and its target genes in human macrophages, leading to disturbances in lipid metabolism. mdpi.com

Although these examples are structurally distinct from this compound, they establish the principle that molecules with a benzamide or related substructure can modulate PPARγ activity. The rigid, chiral nature of this compound could provide a unique template for the design of novel PPARγ modulators with potentially improved selectivity and pharmacological profiles. The synthesis and screening of a library of derivatives of this compound would be a logical next step to explore this potential.

Broader Applications in Life Sciences Research

Beyond specific therapeutic applications, chiral molecules like this compound serve as valuable tools in fundamental life sciences research. Their well-defined structures are ideal for probing the intricacies of biological systems and for discovering new molecular targets.

Bioactivity Screening and Structure-Activity Relationship (SAR) Studies for Target Identification

The process of drug discovery often begins with the screening of large libraries of chemical compounds to identify "hits"—molecules that exhibit a desired biological effect. Phenotypic screening, which assesses the effects of compounds on cell morphology or function, is a powerful approach for discovering molecules with novel mechanisms of action. nih.govnih.gov Libraries of compounds with high structural and chemical diversity are essential for the success of such screening campaigns. nih.gov

The this compound scaffold, with its potential for derivatization at the carboxylic acid, the benzamido nitrogen, and the phenyl rings, is an excellent candidate for the construction of a focused compound library for bioactivity screening. Such a library could be used to identify compounds that induce specific cellular phenotypes, which can then be investigated further to elucidate their molecular targets.

Once a bioactive compound is identified, structure-activity relationship (SAR) studies are conducted to understand how different parts of the molecule contribute to its activity. This involves synthesizing and testing a series of analogs with systematic modifications to the parent structure. For instance, SAR studies on a series of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides were performed to optimize their activity as muscarinic acetylcholine (B1216132) receptor subtype 1 (M1) antagonists. Similarly, SAR studies on N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides led to the identification of potent inhibitors of the hepatitis C virus NS5B polymerase. nih.gov

These examples, while not directly involving this compound, illustrate the process by which a hit compound from a screening campaign can be optimized into a potent and selective lead molecule. The rigid framework of this compound would be particularly advantageous for SAR studies, as it would allow for a more precise understanding of the spatial requirements for binding to a biological target. The synthesis of a library of derivatives and their subsequent use in bioactivity screening and SAR studies could therefore lead to the discovery of novel biological targets and the development of new research tools and therapeutic leads.

Future Research Directions and Emerging Paradigms

Development of Novel and Green Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on (R)-2-Benzamido-2-phenylacetic acid is expected to focus on the development of novel and green synthetic routes that offer high yields, enantioselectivity, and atom economy.

Current research in the broader field of chiral amino acid synthesis points towards chemoenzymatic and biocatalytic methods as promising green alternatives to traditional chemical synthesis. york.ac.uk Enzymatic kinetic resolution, for instance, has been successfully applied to racemic N-acyl amino acids. researchgate.netresearchgate.net Lipases and acylases are particularly noteworthy for their high enantioselectivity in hydrolyzing N-acyl L-α-amino acids, leaving the desired D-enantiomer (in this case, the (R)-form of N-benzoylphenylglycine) unreacted and in high enantiomeric excess. researchgate.netscispace.com A key advantage of using acylase I from sources like porcine kidney or Aspergillus is its broad substrate applicability and nearly absolute enantioselectivity for the L-enantiomer. researchgate.net

Future investigations could explore the dynamic kinetic resolution (DKR) of phenylglycine esters. This technique combines enzymatic resolution with in-situ racemization of the undesired enantiomer, potentially achieving theoretical yields close to 100% for the desired (R)-amide. scispace.comnih.gov For example, a study on the ammonolysis of d,l-phenylglycine methyl ester using Novozym 435 lipase (B570770), combined with pyridoxal-catalyzed in situ racemization, yielded D-phenylglycine amide with high enantiomeric excess and conversion. scispace.com

Furthermore, photochemical deracemization presents another innovative approach. Recent studies have shown that racemic N-carboxyanhydrides (NCAs) of α-amino acids can be deracemized using a chiral benzophenone (B1666685) catalyst and light, yielding highly enantioenriched products that can be subsequently converted to N-protected amino acids. nih.gov Adapting such methods for the direct synthesis of this compound could represent a significant leap forward.

The table below summarizes potential green synthetic strategies for future exploration.

| Synthetic Strategy | Potential Advantage | Key Research Focus |

| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions. | Screening for novel, robust acylases or lipases; process optimization. researchgate.net |

| Dynamic Kinetic Resolution (DKR) | Overcomes the 50% yield limitation of traditional resolution. | Development of efficient racemization catalysts compatible with enzymatic conditions. scispace.comnih.gov |

| Photochemical Deracemization | Use of light as a "green" reagent. | Catalyst design and adaptation for N-benzoyl-phenylglycine precursors. nih.gov |

| Direct Asymmetric Synthesis | Potentially fewer steps and higher atom economy. | Development of novel chiral catalysts for the asymmetric amidation of phenylglycine precursors. |

Expansion of Applications in Asymmetric Catalysis and Chiral Technologies

The inherent chirality of this compound makes it an attractive candidate for applications in asymmetric catalysis and chiral separation technologies.

As a chiral ligand, its carboxylic acid and amide functionalities can coordinate with metal centers, creating a chiral environment for catalysis. The development of novel N,N'-dioxide ligands from readily available amino acids has shown promise in asymmetric catalysis, and this concept could be extended to ligands derived from this compound. rsc.org Phenylglycine derivatives have been used to create chiral supramolecular nanozymes with metal ions for enantioselective catalysis. rsc.org Future work could involve synthesizing and evaluating metal complexes of this compound or its derivatives for a range of asymmetric transformations, such as hydrogenations, aldol (B89426) reactions, or Michael additions. nih.gov The modular nature of such ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic activity and enantioselectivity. nih.gov

In the realm of chiral technologies, this compound and its derivatives can be employed as chiral selectors in High-Performance Liquid Chromatography (HPLC). Chiral stationary phases (CSPs) based on covalently bonded 3,5-dinitrobenzoyl phenylglycine are already commercially available and are effective for the separation of a wide array of racemic compounds, including hydantoins. hplc.euphenomenex.comnih.gov Future research could focus on developing new generations of CSPs based on this scaffold with enhanced separation efficiency, broader applicability, and improved stability under various chromatographic conditions. nih.gov

The use of this compound as a chiral resolving agent for the separation of racemic mixtures via diastereomeric salt formation is another area ripe for exploration. researchgate.net This classical but effective technique relies on the differential solubility of the diastereomeric salts formed between the chiral acid and a racemic base.

| Application Area | Future Research Direction | Potential Impact |

| Asymmetric Catalysis | Design of novel chiral ligands and metal complexes. | Development of new, efficient catalysts for producing enantiopure compounds. rsc.orgnih.gov |

| Chiral HPLC | Development of advanced chiral stationary phases (CSPs). | Improved analytical and preparative separation of enantiomers. hplc.eunih.gov |

| Chiral Resolution | Screening as a resolving agent for a wider range of racemic bases. | Cost-effective method for obtaining enantiomerically pure basic compounds. researchgate.net |

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

While the primary applications of this compound have been in chemical synthesis, its structural similarity to endogenous molecules suggests potential biological activity. Phenylglycine derivatives are known to interact with various biological targets, including metabotropic glutamate (B1630785) receptors (mGluRs). nih.govnih.gov Studies have shown that different stereoisomers and substitution patterns on the phenylglycine core can lead to either agonist or antagonist activity at different mGluR subtypes. researchgate.netnih.gov For example, (S)-4-carboxy-3-hydroxyphenylglycine acts as a competitive antagonist for mGluR1. nih.gov

Future research should aim to elucidate the specific biological targets of this compound and its derivatives. This would involve a combination of in vitro screening against a panel of receptors and enzymes, followed by more detailed mechanistic studies for any identified hits. Molecular docking and molecular dynamics simulations can provide initial hypotheses about potential binding modes and key interactions within the binding site of a target protein. nih.govnih.gov For instance, docking studies have been used to investigate the binding of N-(2-benzoylphenyl)-L-tyrosine derivatives to the peroxisome proliferator-activated receptor-γ (PPAR-γ), a target for anti-diabetic drugs. researchgate.net Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective modulators.

Design of Next-Generation Therapeutic Candidates Utilizing its Scaffold

The phenylglycine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of providing ligands for more than one type of biological receptor or enzyme. researchgate.net This versatility makes this compound an excellent starting point for the design of new therapeutic agents.

Research has already demonstrated the potential of phenylglycine-containing compounds in various therapeutic areas. For instance, phenylglycine-containing benzamidine (B55565) carboxamides have been developed as potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, for the development of novel anti-thrombotic agents. researchgate.netnih.gov In another study, new phenylglycinamide derivatives were synthesized and showed promising broad-spectrum anticonvulsant activity. nih.gov Furthermore, N-benzoyl-N'-furoyl semicarbazide (B1199961) derivatives, which are structurally related, have been found to possess anticancer activity against several human cancer cell lines. nih.gov

Future efforts will likely focus on creating libraries of compounds derived from the this compound scaffold and screening them for various biological activities. mdpi.com By systematically modifying the phenyl rings and the amide linkage, it may be possible to develop novel drug candidates for a range of diseases, including cancer, inflammatory disorders, and neurological conditions. researchgate.net

| Therapeutic Target/Area | Example of Phenylglycine Scaffold Application | Future Research Focus |

| Thrombosis | Factor Xa inhibitors. nih.gov | Optimization of potency and selectivity; pharmacokinetic profiling. |

| Epilepsy | Broad-spectrum anticonvulsants. nih.gov | Elucidation of the multi-target mechanism of action; in vivo efficacy studies. |

| Cancer | Anticancer agents against various cell lines. nih.gov | Synthesis of novel derivatives with improved cytotoxicity and target specificity. |

| Inflammation | Modulation of metabotropic glutamate receptors. nih.govnih.gov | Design of selective agonists or antagonists for specific mGluR subtypes. |

Integration with Computational Chemistry and Artificial Intelligence for Rational Drug Design

The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize the field of drug discovery, and these tools will be invaluable in exploring the potential of the this compound scaffold. preprints.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the chemical structure of derivatives and their biological activity. nih.govnih.govrsc.org By developing robust 3D-QSAR models, researchers can predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. nih.govnih.gov

Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for biological activity. dovepress.com A pharmacophore model derived from active derivatives of this compound can be used to screen large virtual libraries of compounds to identify novel molecules with different core structures but the same crucial interaction features. dovepress.com

Molecular docking simulations can predict the binding orientation of a ligand within the active site of a target protein, providing insights into the key interactions that stabilize the complex. nih.govresearchgate.netuomisan.edu.iq This information is critical for structure-based drug design, allowing for the rational modification of the ligand to enhance binding affinity and selectivity. nih.gov

The synergy of these computational approaches will enable a more rational and efficient exploration of the chemical space around this compound, significantly accelerating the journey from a promising scaffold to next-generation catalysts and therapeutics.

Q & A

Q. What are the recommended synthetic routes for (R)-2-Benzamido-2-phenylacetic acid to ensure high enantiomeric purity?

The compound can be synthesized via chemoenzymatic methods using nitrilase enzymes, which selectively catalyze the hydrolysis of nitriles to carboxylic acids while preserving stereochemistry. For example, a protocol similar to the enantioselective synthesis of (R)-2-phenylglycine derivatives involves incubating precursors like benzaldehyde derivatives with nitrilase under optimized pH (e.g., pH 8) and temperature (e.g., 20°C) conditions . Chiral resolution techniques, such as crystallization with chiral resolving agents, can further enhance enantiomeric purity.

Q. How can researchers validate the enantiomeric purity of this compound?

Enantiomeric purity is typically assessed using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak® columns) or nuclear magnetic resonance (NMR) spectroscopy employing chiral shift reagents. For example, NMR analysis with europium(III)-based reagents can differentiate enantiomers via distinct splitting patterns in proton spectra . Mass spectrometry (MS) coupled with HPLC can confirm molecular integrity and purity .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- HPLC : To assess chemical purity and detect impurities (e.g., diastereomers or unreacted precursors) .

- NMR : ¹H and ¹³C NMR to confirm molecular structure and stereochemistry .

- X-ray crystallography : For resolving absolute configuration, as demonstrated in polymorph studies of related compounds like (2R)-2-benzenesulfonamido-2-phenylacetic acid .

Advanced Research Questions

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Discrepancies may arise from polymorphic variations or impurities. For example, polymorphs of structurally similar compounds exhibit distinct melting points due to differences in crystal packing . To resolve this:

Q. What experimental strategies can resolve contradictions in biological activity data for this compound?

Contradictions may stem from stereochemical instability or solvent-dependent conformational changes. Researchers should:

Q. How can the stereochemical stability of this compound be evaluated during long-term storage?

Design accelerated stability studies by storing the compound at elevated temperatures (e.g., 40°C) and high humidity (e.g., 75% RH). Periodically sample and analyze enantiomeric purity via chiral HPLC. If racemization occurs, consider lyophilization or storage in inert atmospheres to mitigate degradation .

Q. What methodologies are effective for optimizing reaction yields in the synthesis of this compound?

Employ design of experiments (DoE) to systematically vary parameters such as enzyme loading (in chemoenzymatic synthesis), pH, and reaction time. Response surface methodology (RSM) can identify optimal conditions, as demonstrated in nitrilase-catalyzed syntheses . Additionally, kinetic studies can pinpoint rate-limiting steps for targeted optimization .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR or IR) for this compound?

- NMR inconsistencies : Verify solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts. Impurities like residual solvents or water can also distort signals; use deuterated solvents and drying agents .

- IR anomalies : Compare with computational spectra (e.g., DFT-calculated vibrations) to assign peaks accurately .

Q. What statistical approaches are recommended for analyzing variability in synthesis outcomes?

Use multivariate analysis (e.g., principal component analysis, PCA) to correlate reaction parameters (e.g., temperature, catalyst type) with yield and purity. For small datasets, Student’s t-tests or ANOVA can identify significant variables .

Methodological Best Practices

Q. How can researchers ensure compliance with pharmacopeial standards for this compound?

Adhere to guidelines for chiral impurities (e.g., ≤0.15% enantiomer) as outlined in pharmacopeial monographs for related compounds. Validate analytical methods (e.g., HPLC) per ICH Q2(R1) criteria, including specificity, linearity, and precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.